1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Catalog No.
S13697572
CAS No.
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carbo...

Product Name

1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

IUPAC Name

1,3,5-trimethylpyrazolo[3,4-b]pyridine-6-carboxylic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-5-4-7-6(2)12-13(3)9(7)11-8(5)10(14)15/h4H,1-3H3,(H,14,15)

InChI Key

MNGBCAWPKWWQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C(=O)O)N(N=C2C)C

1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core with three methyl groups at positions 1, 3, and 5, and a carboxylic acid functional group at position 6. This compound exhibits a molecular formula of C10H11N3O2C_{10}H_{11}N_3O_2 and a molecular weight of approximately 207.22 g/mol. The presence of the carboxylic acid group contributes to its potential reactivity and solubility in various solvents, making it a candidate for various chemical applications.

The chemical reactivity of 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is influenced by its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic attacks.

These reactions can be utilized in synthetic pathways to create derivatives or related compounds.

Research indicates that pyrazolo[3,4-b]pyridine derivatives possess significant biological activities. Compounds within this class have been studied for their potential as:

  • Anticancer agents: Certain derivatives show cytotoxic effects against various cancer cell lines.
  • Antimicrobial agents: Some exhibit activity against bacterial and fungal strains.
  • CNS-active compounds: They may influence neurological pathways, potentially serving as anxiolytics or antidepressants.

The specific biological activities of 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid require further investigation to establish its efficacy and mechanisms of action.

The synthesis of 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted hydrazines and pyridine derivatives.
  • Functional Group Transformations: Modifying existing pyrazolo[3,4-b]pyridine compounds to incorporate the carboxylic acid group through oxidation or hydrolysis reactions.
  • Multi-step Synthesis: Employing a combination of reactions to build the compound from simpler starting materials.

Each method varies in complexity and yield, with optimization necessary for large-scale production.

1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be exploited in crop protection formulations.
  • Material Science: Utilization in the development of polymers or coatings due to its unique structural properties.

Interaction studies involving 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid focus on its binding affinity with biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes linked to disease pathways.
  • Receptor Binding Studies: Investigating interactions with neurotransmitter receptors or other cellular targets.

Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid. Key examples include:

Compound NameStructure FeaturesUnique Characteristics
1H-Pyrazolo[3,4-b]pyridine-6-carboxylic acidCarboxylic acid at position 6Lacks methyl groups at positions 1 and 3
1H-Pyrazolo[3,4-b]pyridineBasic structure without additional substituentsMore reactive due to lack of methyl groups
1-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl substitution at position 1Limited biological activity compared to trimethyl derivatives

These comparisons highlight the unique aspects of 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid concerning its methyl substitutions and potential biological activities. Each compound's unique features contribute to its specific applications and reactivity profiles in chemical synthesis and biological interactions.

The IUPAC name 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid systematically describes its structure:

  • Pyrazolo[3,4-b]pyridine core: A bicyclic system formed by fusing pyrazole (positions 1–3) and pyridine (positions 4–6) rings at the pyrazole’s C3 and pyridine’s C4 atoms.
  • Substituents:
    • Three methyl groups at N1, C3, and C5 positions.
    • A carboxylic acid group at C6.

Molecular Formula and Key Features

PropertyValue
Molecular formulaC$${11}$$H$${13}$$N$${3}$$O$${2}$$
Molecular weight231.25 g/mol (calculated)
Tautomeric forms1H-pyrazolo[3,4-b]pyridine dominant

The compound’s planar fused-ring system enables π-π stacking interactions, while the carboxylic acid group enhances solubility and hydrogen-bonding potential. Methyl groups at N1, C3, and C5 influence steric and electronic properties, modulating reactivity and biological interactions.

Historical Context in Heterocyclic Chemistry

Heterocyclic chemistry emerged in the 19th century, with pyrazolo[3,4-b]pyridines first synthesized in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine. Key milestones include:

Table 1: Evolution of Pyrazolo[3,4-b]pyridine Derivatives

YearDevelopmentSignificance
1908First pyrazolo[3,4-b]pyridine synthesisEstablished core synthetic methodology
1950sHydrazine-based ring-closing strategiesEnabled diverse substitution patterns
2020s>300,000 derivatives reportedBroadened biomedical applications

The introduction of methyl and carboxylic acid groups, as in 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, reflects advancements in regioselective functionalization techniques developed since the 1990s.

Significance in Pyrazolo[3,4-b]pyridine Derivatives Research

This compound exemplifies the structural versatility of pyrazolo[3,4-b]pyridines, which are explored for:

Medicinal Chemistry Applications

  • Antitumor agents: Methyl groups enhance lipophilicity, improving membrane permeability, while the carboxylic acid enables target binding via ionic interactions.
  • Anti-inflammatory agents: The fused-ring system mimics purine scaffolds, allowing interference with inflammatory signaling pathways.

Synthetic Methodology Development

  • Regioselective substitution: The C6 carboxylic acid group is often introduced via hydrolysis of ester precursors, as seen in related compounds like ethyl 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.
  • Cross-coupling reactions: Methyl groups at C3 and C5 can direct further functionalization at C4 or C6.

Table 2: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

CompoundSubstituentsKey Applications
1,3,5-Trimethyl-6-carboxylic acidN1,C3,C5-Me; C6-COOHDrug scaffold synthesis
1,3-Dimethyl-4-carboxylic acidN1,C3-Me; C4-COOHEnzyme inhibition studies
1,3,6-Trimethyl-carbohydrazideN1,C3,C6-Me; C4-NHNH2Antimicrobial research

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.085126602 g/mol

Monoisotopic Mass

205.085126602 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types